

Thermochemical properties of 5-Methylnonane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylnonane

Cat. No.: B093649

[Get Quote](#)

An In-depth Technical Guide on the Thermochemical Properties of **5-Methylnonane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined thermochemical properties of **5-methylnonane**. The data presented is crucial for understanding the energetic characteristics of this branched-chain alkane, which can inform its potential applications in various fields, including as a reference compound in combustion studies, in the development of fuels and lubricants, and as a non-polar solvent in chemical synthesis.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **5-methylnonane** in its liquid and gaseous states. The data is primarily sourced from the NIST Chemistry WebBook, referencing seminal experimental work in the field.[\[1\]](#)[\[2\]](#)

Enthalpy Data

The enthalpy of formation and combustion are fundamental properties for assessing the energy content and stability of a compound.

Property	Value	Units	Phase	Reference
Enthalpy of Formation ($\Delta_f H^\circ$)	-307.9 ± 1.6	kJ/mol	Liquid	Moore, Renquist, et al., 1940[2]
Enthalpy of Formation ($\Delta_f H^\circ$)	-258.55 ± 1.6	kJ/mol	Gas	Calculated from liquid phase data[2]
Enthalpy of Combustion ($\Delta_c H^\circ$)	-6643.1 ± 1.5	kJ/mol	Liquid	Moore, Renquist, et al., 1940[1]

Entropy and Heat Capacity

Entropy and heat capacity data are essential for predicting the thermodynamic behavior of **5-methylnonane** over a range of temperatures.

Property	Value	Units	Phase	Reference
Standard Molar Entropy (S°)	425.5	J/mol·K	Liquid	Parks, West, et al., 1941[1]
Molar Heat Capacity (C_p)	313.4	J/mol·K	Liquid	Parks, West, et al., 1941[1]

Experimental Protocols

The thermochemical data for **5-methylnonane** were determined through meticulous calorimetric experiments conducted by Moore, Renquist, and Parks in 1940 and Parks, West, and Moore in 1941.[3][4]

Determination of Enthalpy of Combustion using Bomb Calorimetry

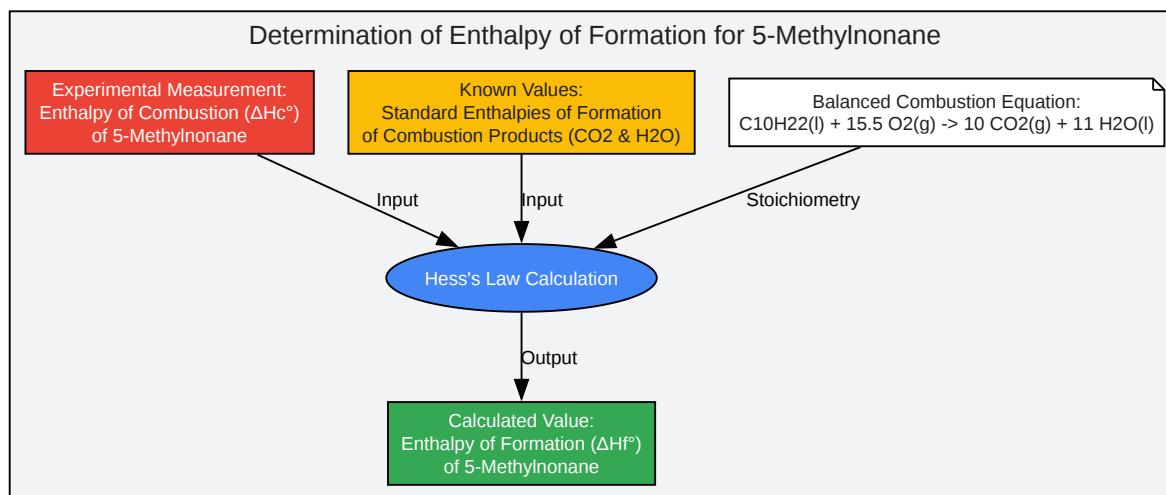
The enthalpy of combustion of **5-methylnonane** was determined using an adiabatic bomb calorimeter.[5][6] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

Experimental Workflow:

- Sample Preparation: A precise mass of purified **5-methylNonane** is placed in a crucible within the bomb calorimeter.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
- Calorimeter Assembly: The bomb is placed in a container of a known volume of water, which is itself housed in an insulated jacket to minimize heat exchange with the surroundings.
- Ignition and Temperature Measurement: The sample is ignited electrically, and the temperature change of the water is meticulously recorded over time.
- Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined on a molar basis.

Determination of Heat Capacity and Entropy

The heat capacity of **5-methylNonane** was likely determined using a calorimeter designed for measuring heat changes in condensed phases over a range of temperatures.^{[7][8]} The entropy was then calculated from these heat capacity measurements using the Third Law of Thermodynamics.


Experimental Approach:

- Calorimetry: A known quantity of heat is supplied to a sample of **5-methylNonane**, and the resulting temperature increase is measured. This allows for the calculation of the heat capacity at a specific temperature.
- Temperature Range: This process is repeated at various temperatures to determine the heat capacity as a function of temperature.
- Entropy Calculation: The standard molar entropy is then calculated by integrating the heat capacity divided by the temperature from absolute zero to the standard temperature (298.15 K), accounting for any phase transitions.

Logical Pathway for Enthalpy of Formation Determination

The standard enthalpy of formation of **5-methylnonane** is not measured directly but is calculated from its experimentally determined enthalpy of combustion using Hess's Law.[\[9\]](#)[\[10\]](#) [\[11\]](#) This thermodynamic principle states that the total enthalpy change for a reaction is independent of the pathway taken.

The following diagram illustrates the logical relationship used to determine the enthalpy of formation of **5-methylnonane**.

[Click to download full resolution via product page](#)

Logical workflow for calculating the enthalpy of formation.

In this workflow, the experimentally measured enthalpy of combustion of **5-methylnonane** and the known standard enthalpies of formation of the combustion products (carbon dioxide and water) are used within the framework of Hess's Law, guided by the stoichiometry of the balanced combustion equation, to calculate the standard enthalpy of formation of **5-methylnonane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nonane, 5-methyl- [webbook.nist.gov]
- 2. Nonane, 5-methyl- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.williams.edu [web.williams.edu]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. srd.nist.gov [srd.nist.gov]
- 8. srd.nist.gov [srd.nist.gov]
- 9. 3.6 – Hess' Law – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Khan Academy [khanacademy.org]
- To cite this document: BenchChem. [Thermochemical properties of 5-Methylnonane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093649#thermochemical-properties-of-5-methylnonane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com